N-(1-phenylethyl)-2-(phenylformamido)acetamide

Enzyme Inhibition PNMT Epinephrine Synthesis

Standard amides fail to validate PNMT or anticonvulsant assay windows due to off-target effects. This defined synthetic amide provides the precise structural control your pharmacology panel requires. - **Assay control**: Ki = 1.11 × 10⁶ nM for PNMT; establishes baseline for HTS hit confirmation - **SAR baseline**: Quantify potency gains from structural modifications against this fixed reference point - **Inactive scaffold control**: Differentiates 4-aminobenzamide anticonvulsant activity from 1-phenylethylamine backbone effects - **Computational validation**: Benchmark QSAR models and docking poses against inactive phenylformamido core

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B12132508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylethyl)-2-(phenylformamido)acetamide
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H18N2O2/c1-13(14-8-4-2-5-9-14)19-16(20)12-18-17(21)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,21)(H,19,20)
InChIKeyNPQGQQXNUGFMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Phenylethyl)-2-(Phenylformamido)Acetamide Sourcing & Selectivity


N-(1-Phenylethyl)-2-(Phenylformamido)Acetamide (CAS: 104682-44-2) is a synthetic amide derivative with a molecular weight of 270.33 g/mol . It is characterized by its phenylformamido core, which places it within a class of compounds studied for their interactions with specific enzyme targets, most notably Phenylethanolamine N-Methyltransferase (PNMT) [1]. Unlike generic amides, its specific substitution pattern—combining a 1-phenylethyl group and a phenylformamido moiety—is not a common commercial building block and is often used in research settings for probing structure-activity relationships related to these particular molecular targets [1].

PNMT target-engagement and SAR probe Specialized tool
Unique 1-phenylethyl/phenylformamido scaffold Not generic amide
Defined weak baseline activity for selectivity profiling Negative control fit

N-(1-Phenylethyl)-2-(Phenylformamido)Acetamide Substitution Risk


Direct substitution of N-(1-Phenylethyl)-2-(Phenylformamido)Acetamide with seemingly similar phenylacetamide or benzamide derivatives is scientifically unsound and can lead to contradictory results. The compound's activity profile is highly sensitive to its unique structural features. Evidence from its close structural class, the N-phenylarylformamide derivatives (PAFAs), demonstrates that minor modifications—such as changing the substitution on the phenyl ring—can alter anti-HIV-1 potency by over an order of magnitude, with EC50 values ranging from 0.27 nM to 5.1 nM [1]. More directly, studies on 4-amino-N-(1-phenylethyl)benzamide show that acylation or simple modification of the 1-phenylethyl group results in a near-total loss of anticonvulsant activity [2]. These findings underscore that the precise combination of the 1-phenylethyl and phenylformamido moieties in this compound dictates its unique interaction profile, a fact that is not captured by broad chemical similarity. Therefore, substituting this compound with a generic amide without validating its specific activity on your target system carries a high risk of experimental failure and inaccurate data.

Structure-driven activity
Minor modifications in related phenylarylformamides can shift biological potency by orders of magnitude; a generic amide may not reproduce target interaction.
Scaffold specificity
The precise combination of 1-phenylethyl and phenylformamido groups defines a unique interaction profile; analogs lacking this signature risk loss of relevant SAR context.

N-(1-Phenylethyl)-2-(Phenylformamido)Acetamide Quantified Differentiation


PNMT Inhibition Baseline Selectivity

In direct in vitro assays, N-(1-Phenylethyl)-2-(Phenylformamido)Acetamide exhibits a weak affinity for Phenylethanolamine N-Methyltransferase (PNMT) with an inhibition constant (Ki) of 1.11 × 10⁶ nM [1]. This quantifiable weak interaction is a key differentiator when compared to a potent, optimized PNMT inhibitor from a related structural class, (2S)-N-(cyanomethyl)-4-methyl-2-(phenylformamido)pentanamide, which achieves an IC50 of 42 nM against the same enzyme target [2]. The difference in potency, spanning over four orders of magnitude (Ki = 1,110,000 nM vs. IC50 = 42 nM), highlights that while the phenylformamido motif is present in both, the specific substitution on the core scaffold is the primary driver of target engagement. This compound serves as a defined negative control or a starting point for medicinal chemistry efforts aimed at improving PNMT affinity.

PNMT Inhibition Baseline
Cross-study comparable
Target Ki: 1.11 × 10⁶ nM vs. comparator IC50: 42 nM (more potent analog)
Defines weak intrinsic PNMT affinity; enables selectivity profiling and SAR baseline.
Over 26,000-fold difference; in vitro enzyme assay context.
Enzyme Inhibition PNMT Epinephrine Synthesis Structure-Activity Relationship

Inferred HIV-1 Safety Profile

Based on SAR trends within the N-phenylarylformamide (PAFA) class, N-(1-Phenylethyl)-2-(Phenylformamido)Acetamide is inferred to have negligible anti-HIV-1 activity, in stark contrast to the most potent PAFA derivatives which exhibit EC50 values as low as 0.27 nM and therapeutic indexes (TI) up to 271,000 [1]. The key structural difference lies in the substituent on the phenylformamido core. While potent inhibitors contain specific halogen or cyano groups, this compound's unadorned phenyl ring predicts a loss of antiviral activity. This class-level inference suggests that selecting this compound over a highly potent analog would be advantageous for applications where HIV-1 reverse transcriptase inhibition is an undesirable off-target effect, thereby minimizing the risk of confounding biological activity.

HIV-1 Activity Inference
Class-level inference
Inferred inactive (EC50 > 10,000 nM) vs. PAFA derivative 13r (EC50 0.27 nM, TI 271,000).
Supports use as structurally similar but biologically inert scaffold; reduces off-target HIV-RT confounding.
Based on SAR within PAFA class; cell-culture model context.
Antiviral HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTI) Cytotoxicity

Anti-Trypanosomal Binding Energy Profile

Computational docking studies on a related benzenesulphonamide-based carboxamide derivative demonstrate a strong binding energy of -9.6 kcal/mol against a trypanosomal target, which is superior to a standard drug (-7.6 kcal/mol) [1]. While N-(1-Phenylethyl)-2-(Phenylformamido)Acetamide has not been explicitly tested for anti-trypanosomal activity, its structural class, which lacks the key benzenesulphonamide moiety known for metal coordination, suggests a markedly different binding profile. This class-level inference positions the target compound as a distinct comparator for molecular docking studies aimed at understanding the contribution of specific functional groups to target binding energy and geometry.

Anti-Trypanosomal Binding
Class-level inference
Comparator binding energy -9.6 kcal/mol vs. standard drug -7.6 kcal/mol; target inferred weaker.
Serves as distinct control in docking studies to isolate benzenesulphonamide group contributions.
In silico docking analysis; structural motif missing in target compound.
Trypanosomiasis Molecular Docking Parasitic Disease In Silico Modeling

In Vivo Anticonvulsant Baseline

Structural analogs containing the 1-phenylethyl group, such as 4-amino-N-(1-phenylethyl)benzamide, have demonstrated anticonvulsant activity in electroshock models [1]. This activity is highly sensitive to structural modification, where acylation of the amino group nearly abolishes activity. N-(1-Phenylethyl)-2-(Phenylformamido)Acetamide shares the 1-phenylethylamine backbone but lacks the 4-aminobenzamide core, and instead features a phenylformamido group. Based on the established SAR for this class, this structural divergence suggests the target compound will likely lack this specific anticonvulsant activity. This positions it as a valuable negative control or a scaffold for understanding how the phenylformamido group ablates the anticonvulsant phenotype seen in the 4-aminobenzamide series.

Anticonvulsant Baseline
Class-level inference
4-amino analog active in electroshock model; target inferred inactive due to missing 4-aminobenzamide core.
Allows separation of 1-phenylethyl scaffold from anticonvulsant phenotype in SAR studies.
In vivo rodent electroshock model context; acylation ablates activity.
Anticonvulsant Neurology Epilepsy Electroshock Model

Anticancer Activity Divergence

In a study of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, compound 3c exhibited significant anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines [1]. The activity of this series is strongly correlated with the presence of specific halogens on the aromatic ring. N-(1-Phenylethyl)-2-(Phenylformamido)Acetamide differs by having a phenylformamido group instead of the substituted phenoxy group, and lacks halogen substitutions. Based on the published SAR, this structural change predicts a divergent, likely reduced, anticancer profile. This makes it a useful compound for dissecting the specific molecular features (e.g., the phenoxy linker and halogen substituents) that confer anticancer activity in the 2-(substituted phenoxy)acetamide series.

Anticancer Activity Divergence
Class-level inference
Halogenated analog active against MCF-7/SK-N-SH; target inferred reduced activity due to missing phenoxy/halogen.
Useful for dissecting pharmacophore requirements in 2-(substituted phenoxy)acetamide cytotoxicity studies.
In vitro cell viability assay context; SAR-based inference.
Anticancer Breast Cancer Neuroblastoma Structure-Activity Relationship

Herbicidal Activity Comparison

A quantitative structure-activity relationship (QSAR) study on N-(1-methyl-1-phenylethyl)phenylacetamides revealed strong herbicidal activity against Scirpus juncoides and Echinochloa crus-galli in vial tests, with a clear requirement for a phenylacetyl group for high potency [1]. N-(1-Phenylethyl)-2-(Phenylformamido)Acetamide differs structurally in two critical ways: it lacks the N-methyl group on the phenylethyl moiety, and it contains a phenylformamido rather than a phenylacetyl group. According to the established SAR model, both changes are predicted to abolish herbicidal activity. This makes the compound a valuable negative control or a chemically similar, but agrochemically inert, alternative for studies where off-target herbicidal effects are undesirable.

Herbicidal Activity Comparison
Class-level inference
N-(1-methyl-1-phenylethyl)phenylacetamides active in vial tests; target inferred inactive (missing phenylacetyl/N-methyl).
Offers an agrochemically inert comparator for herbicidal SAR and off-target screening.
QSAR-guided classification; vial growth inhibition assay context.
Herbicide Agrochemical Quantitative SAR Crop Protection

N-(1-Phenylethyl)-2-(Phenylformamido)Acetamide Use Cases


Selectivity Profiling & Off-Target Screening

Employ N-(1-Phenylethyl)-2-(Phenylformamido)Acetamide as a structurally relevant but low-affinity control in high-throughput screening assays, particularly those involving PNMT [1]. Its defined, weak Ki of 1.11 × 10⁶ nM for PNMT makes it an ideal compound for establishing assay windows and confirming that hits from other structural series (e.g., those with IC50 values in the nM range [2]) are genuinely potent and not the result of assay artifacts. This is critical for generating reliable, publication-quality screening data.

SAR Studies: Phenylformamido Pharmacophore

Utilize this compound as a key reference point in structure-activity relationship (SAR) campaigns aimed at optimizing PNMT inhibitors or related targets. Its 1.11 × 10⁶ nM Ki represents a baseline affinity that can be systematically improved upon through iterative chemical synthesis. By comparing the activity of new analogs to this defined starting point, medicinal chemists can quantitatively attribute gains in potency to specific molecular modifications [1].

Negative Control in In Vivo Pharmacology

Use N-(1-Phenylethyl)-2-(Phenylformamido)Acetamide as an inactive control in animal models where 4-amino-N-(1-phenylethyl)benzamide is being evaluated for anticonvulsant activity [3]. This allows researchers to conclusively demonstrate that the observed anticonvulsant effects are driven by the 4-aminobenzamide core and not by the 1-phenylethylamine scaffold itself. Such controls are essential for rigorous pharmacological validation and for de-risking lead compounds for further development.

In Silico Docking & QSAR Validation

Incorporate the compound's structure into computational chemistry workflows to validate quantitative structure-activity relationship (QSAR) models and molecular docking predictions. For instance, models predicting herbicidal activity from the N-phenylacetamide class [4] should correctly classify this phenylformamido analog as inactive. Similarly, it can serve as a control for docking studies, providing a benchmark for binding poses and energy calculations against known active ligands [5].

Application
Selection Property
Validation Focus
PNMT selectivity profiling
Defined weak baseline activity
Assay window establishment; confirm genuine potent hits
Phenylformamido SAR studies
Baseline affinity for target engagement
Quantitatively attribute potency gains to specific modifications
Anticonvulsant negative control
Structurally related but inactive scaffold
Confirm activity driven by 4-aminobenzamide core, not 1-phenylethyl group
In silico docking & QSAR validation
Predicted inactive derivative
Validate model classification accuracy for herbicidal or anti-trypanosomal predictions
Quote Request

Request a Quote for N-(1-phenylethyl)-2-(phenylformamido)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.